1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate
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Overview
Description
1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate typically involves the condensation of 1,3-dimethyl-1H-pyrazole with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-5-yl benzoate
- 1,3-Dimethyl-1H-pyrazol-5-yl 4-methoxybenzoate
- 1,3-Dimethyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate
Uniqueness
1,3-Dimethyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is unique due to the presence of three methoxy groups on the benzoate moiety. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .
Properties
CAS No. |
62031-15-6 |
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Molecular Formula |
C15H18N2O5 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C15H18N2O5/c1-9-6-13(17(2)16-9)22-15(18)10-7-11(19-3)14(21-5)12(8-10)20-4/h6-8H,1-5H3 |
InChI Key |
AVMYMOCFUAJXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Origin of Product |
United States |
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